Ortho-CF₃ vs. Meta-CF₃ vs. Unsubstituted Phenylsulfonyl: Regiochemical Impact on Molecular Properties
The ortho-CF₃ substituent on the benzenesulfonyl ring creates a distinct physicochemical profile compared to the meta-CF₃ analog (CAS 1705099-98-4) and the unsubstituted phenylsulfonyl analog (CAS 1797892-75-1). The ortho-substitution introduces steric hindrance that restricts rotational freedom around the N–S bond, altering the three-dimensional presentation of the pharmacophore. The 2-(trifluoromethyl)benzenesulfonyl chloride building block (CAS 776-04-5, logP = 3.71) exhibits higher calculated lipophilicity than unsubstituted benzenesulfonyl chloride (logP ~1.0), and this increased logP translates to the final 8-sulfonamide product, enhancing membrane permeability potential . The molecular weight of the target compound (317.33 g/mol) is 68.0 Da greater than the unsubstituted phenylsulfonyl analog (249.33 g/mol), a difference that places it in a distinct property space for CNS drug-likeness assessment .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP of sulfonyl chloride precursor) |
|---|---|
| Target Compound Data | MW = 317.33 g/mol; precursor 2-CF₃-benzenesulfonyl chloride logP = 3.71 |
| Comparator Or Baseline | Unsubstituted analog (CAS 1797892-75-1): MW = 249.33 g/mol; meta-CF₃ analog (CAS 1705099-98-4): MW = 317.33 g/mol (identical mass, different shape) |
| Quantified Difference | ΔMW = +68.0 Da vs. unsubstituted analog; ortho vs. meta substitution yields identical MW but altered 3D conformation and electronic distribution |
| Conditions | Calculated molecular weights based on molecular formula: target C₁₄H₁₄F₃NO₂S vs. unsubstituted C₁₃H₁₅NO₂S |
Why This Matters
For procurement decisions in SAR campaigns, the ortho-CF₃ regioisomer provides a unique combination of elevated lipophilicity and conformational constraint not achievable with the meta- or unsubstituted analogs, enabling exploration of orthogonal property space.
